Ethylenediamine lysinamide
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
124659-25-2 |
|---|---|
Molecular Formula |
C8H20N4O |
Molecular Weight |
188.27 g/mol |
IUPAC Name |
(2S)-2,6-diamino-N-(2-aminoethyl)hexanamide |
InChI |
InChI=1S/C8H20N4O/c9-4-2-1-3-7(11)8(13)12-6-5-10/h7H,1-6,9-11H2,(H,12,13)/t7-/m0/s1 |
InChI Key |
NEGXOCVBRJETHX-ZETCQYMHSA-N |
Isomeric SMILES |
C(CCN)C[C@@H](C(=O)NCCN)N |
Canonical SMILES |
C(CCN)CC(C(=O)NCCN)N |
Origin of Product |
United States |
Synthetic Strategies and Methodologies for Ethylenediamine Lysinamide and Its Derivatives
Amide Bond Formation Techniques for Lysinamide Moiety
The formation of the lysinamide moiety is a critical step that requires the selective acylation of one of the amino groups of lysine (B10760008). This process can be achieved through direct amidation reactions or with the assistance of coupling reagents to facilitate the reaction under milder conditions.
Direct amidation involves the reaction of a carboxylic acid with an amine to form an amide bond, with the concurrent elimination of water. While this is the most straightforward approach, it often requires high temperatures (>160 °C) to overcome the formation of unreactive ammonium (B1175870) carboxylate salts mdpi.com. The direct thermal condensation of a carboxylic acid derivative with a lysine derivative is a potential route, though it is generally limited to substrates that can withstand harsh reaction conditions mdpi.com.
A more common approach in peptide synthesis involves the use of activated carboxylic acid derivatives, such as acyl chlorides or anhydrides. The reaction of an acyl chloride with an amine is a classic and efficient method for amide bond formation . In the context of lysinamide synthesis, a suitably protected lysine derivative can be reacted with an acyl chloride to form the desired amide linkage.
To avoid the harsh conditions of direct thermal amidation and the potential side reactions associated with highly reactive acyl halides, a wide array of coupling reagents have been developed. These reagents activate the carboxylic acid group, facilitating its reaction with the amine under mild conditions. The choice of coupling reagent can significantly influence the efficiency, yield, and purity of the final product americanpeptidesociety.org.
Common classes of coupling reagents used in peptide synthesis, and therefore applicable to lysinamide formation, include:
Carbodiimides: Dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC) are widely used to activate carboxylic acids, forming an O-acylisourea intermediate that is susceptible to nucleophilic attack by an amine americanpeptidesociety.orgpeptide.combachem.com. The use of additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) can suppress side reactions and reduce racemization americanpeptidesociety.orgbachem.commerckmillipore.com.
Phosphonium Salts: Reagents such as BOP (Benzotriazol-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate) and PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are highly effective for amide bond formation, particularly for sterically hindered amino acids bachem.commerckmillipore.com.
Aminium/Uronium Salts: This class includes some of the most efficient coupling reagents, such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate), and HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) peptide.combachem.commerckmillipore.com. These reagents react with carboxylic acids in the presence of a non-nucleophilic base to form highly reactive activated esters, which then readily react with amines merckmillipore.com.
The selection of the appropriate coupling reagent and optimization of reaction conditions, such as solvent, temperature, and base, are crucial for achieving high yields and purity of the desired lysinamide product. For instance, the regioselective amidation of L-methyl lysinate at either the N(ε) or N(α) position can be controlled by the choice of coupling reagent researchgate.net.
Table 1: Common Coupling Reagents for Amide Bond Formation
| Class | Reagent | Full Name | Key Features |
|---|---|---|---|
| Carbodiimides | DCC | Dicyclohexylcarbodiimide | Cost-effective, widely used, forms insoluble urea (B33335) byproduct. |
| DIC | N,N'-Diisopropylcarbodiimide | Forms a soluble urea byproduct, easier workup than DCC. | |
| Phosphonium Salts | BOP | Benzotriazol-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate | Highly reactive, effective for hindered couplings. |
| PyBOP | Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate | Similar to BOP with improved solubility and stability. | |
| Aminium/Uronium Salts | HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | Fast reaction rates, low racemization. |
| HATU | O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | Highly efficient, particularly for difficult couplings. |
Synthetic Routes Incorporating the Ethylenediamine (B42938) Scaffold
The incorporation of the ethylenediamine scaffold can be achieved through various synthetic strategies, either by using ethylenediamine as a primary reactant or by employing catalytic methods to construct the diamine functionality.
Ethylenediamine, with its two primary amino groups, is a versatile building block in chemical synthesis wikipedia.org. One straightforward approach to synthesizing ethylenediamine lysinamide derivatives is the direct reaction of a protected lysine derivative with ethylenediamine. For instance, an N-protected lysine active ester could be reacted with a large excess of ethylenediamine to favor the formation of the mono-acylated product.
Another strategy involves the arylation of a mono-protected ethylenediamine, such as mono-N-Boc-ethylenediamine, followed by further functionalization nih.gov. This approach allows for the sequential introduction of different substituents onto the ethylenediamine scaffold.
Catalytic methods are primarily employed in the industrial production of ethylenediamine itself. These greener and more economical routes are replacing older processes that generate significant waste nih.govacs.orgnih.gov. While not directly involved in the final coupling to lysine, these catalytic syntheses provide the essential ethylenediamine precursor.
Key catalytic routes to ethylenediamine include:
Catalytic Amination of Ethylene (B1197577) Glycol: This process involves the reaction of ethylene glycol with ammonia (B1221849) over a hydrogenation-dehydrogenation catalyst, typically a supported metal like nickel or copper nih.govacs.orgnih.govgoogle.com. Solid acid catalysts, such as zeolites, can also be used nih.govacs.org.
Reductive Amination of Monoethanolamine (MEA): MEA, an intermediate in the amination of ethylene glycol, can be further aminated to ethylenediamine using metal catalysts (e.g., Cu, Ni, Co-based nanomaterials) nih.govacs.org.
Condensation Amination of MEA: This method utilizes solid acid catalysts, such as alkali-treated H-MOR zeolites, to achieve high selectivity to ethylenediamine under milder conditions mdpi.com.
Continuous flow processes using catalysts like cuprous chloride and 2,2'-bipyridine (B1663995) have also been developed for the synthesis of ethylenediamine from dichloroethane and ammonia, offering improved yields and reduced environmental impact compared to batch processes researchgate.net.
Table 2: Catalytic Systems for Ethylenediamine Synthesis from MEA
| Catalyst | Temperature (°C) | Pressure (atm) | MEA Conversion (%) | EDA Selectivity (%) |
|---|---|---|---|---|
| Alkali-treated H-MOR | 280 | 1 | 52.8 | 93.6 |
| Cu-Ni/Al₂O₃ | 200-300 | 212-414 | - | - |
| Co-Cu/γ-Al₂O₃ | 200 | 40 | 54.4 | - |
Data sourced from various catalytic studies. nih.govmdpi.com
Polymerization Pathways to this compound-Containing Macromolecules
This compound can serve as a monomer for the synthesis of polyamides and other macromolecules. The presence of reactive functional groups on both the ethylenediamine and lysine moieties allows for various polymerization strategies.
The synthesis of poly(ethyl L-lysinamide)s has been reported through the reaction of ethyl L-lysine dihydrochloride (B599025) with diacyl chlorides nih.gov. This polycondensation reaction results in the formation of optically active, thermally stable polymers that are soluble in polar aprotic solvents nih.gov. Similarly, reaction with dianhydrides can yield poly(ethyl L-lysinimide)s nih.gov.
Another approach involves the ring-opening polymerization of N-carboxyanhydrides (NCAs) derived from amino acids. For example, poly(γ-benzyl-l-glutamate) can be synthesized by the ring-opening polymerization of its corresponding NCA nih.gov. A similar strategy could potentially be employed with a suitably designed NCA incorporating the this compound structure.
The resulting polymers, containing both the flexible ethylenediamine linker and the functional lysine side chain, may have applications in areas such as biomaterials and drug delivery.
Polycondensation Methods for Polyamide and Polyimide Derivatives
Polycondensation is a primary method for synthesizing polyamides and polyimides from monomers like lysine derivatives. This process involves the reaction of monomers with two or more reactive functional groups, leading to the formation of a polymer and the elimination of a small molecule, such as water or hydrochloric acid.
In the context of lysine derivatives, a typical approach involves reacting a modified lysine monomer, such as ethyl L-lysine dihydrochloride, with various diacyl chlorides or dianhydrides. semanticscholar.org The reaction between ethyl L-lysine dihydrochloride and different diacyl chlorides results in the formation of poly(ethyl L-lysinamide)s. semanticscholar.org Similarly, reacting this lysine derivative with dianhydrides yields poly(ethyl L-lysinimide)s. semanticscholar.org Another method involves transforming L-lysine hydrochloride into a diacid by reacting it with trimellitic anhydride; this diacid can then undergo polycondensation to form poly(amide-imide)s (PAIs). nih.govresearchgate.net
Microwave-assisted polycondensation has emerged as an effective technique to synthesize these polymers. nih.govresearchgate.net This method can accelerate the reaction, leading to the formation of novel poly(amide-imide)s. The resulting polymers are often soluble in polar aprotic solvents like DMF, DMSO, NMP, and DMAc. semanticscholar.org The general process for producing polyamides may also be conducted in the absence of organic solvents, with the reaction occurring first in a liquid phase and subsequently in a solid state, at temperatures below the melting point of the final polyamide. google.com
Synthesis of Optically Active Polymers Incorporating Lysine Derivatives
A key feature of using natural amino acids like L-lysine in polymer synthesis is the introduction of chirality into the polymer backbone, resulting in optically active materials. The inherent asymmetry of the L-lysine monomer is retained during polymerization, imparting optical activity to the final polymer.
The synthesis of optically active polyamides and poly(amide-imide)s has been successfully demonstrated using derivatives of L-lysine. semanticscholar.orgnih.gov For instance, poly(amide-imide)s synthesized from an L-lysine-derived diacid exhibit significant optical activity, with specific rotation values ranging from +8.02 to +15.11. nih.govresearchgate.net These polymers also demonstrate notable thermal stability, with decomposition temperatures (T10%) recorded above 362°C and glass-transition temperatures (Tg) between 119°C and 153°C. nih.govresearchgate.net The inherent viscosities of these polymers typically fall within the range of 0.23 to 0.66 dL/g. nih.govresearchgate.net
The properties of these optically active polymers are influenced by the specific monomers used in the polycondensation reaction. The resulting materials are generally soluble in polar aprotic solvents and can be semicrystalline. semanticscholar.org Full characterization of these polymers is typically achieved through a combination of techniques including FT-IR, 1H NMR spectroscopy, elemental analysis, thermogravimetric analysis (TGA), and specific rotation measurements. semanticscholar.orgnih.gov
| Polymer Type | Inherent Viscosity (dL/g) | Specific Rotation | Decomposition Temp. (T10%) | Glass Transition Temp. (Tg) | Source |
|---|---|---|---|---|---|
| Poly(amide-imide)s (PAI a–i) | 0.23 - 0.66 | +8.02 to +15.11 | > 362°C | 119 - 153°C | nih.govresearchgate.net |
| Poly(ethyl L-lysinimide)s (PI1−3) | 0.15 - 0.42 | Optically Active | Thermally Stable | N/A | semanticscholar.org |
| Poly(ethyl L-lysinamide)s (PA4-5) | 0.15 - 0.42 | Optically Active | Thermally Stable | N/A | semanticscholar.org |
Advanced Isolation and Purification Techniques for Complex Amine and Amide Compounds
The purification of complex molecules containing both amine and amide functionalities, such as this compound and its polymeric derivatives, requires advanced techniques beyond simple filtration or distillation. The presence of multiple functional groups imparts polarity and potential for various intermolecular interactions, making separation from impurities challenging.
Chromatographic Methods are central to the purification of these compounds.
High-Performance Liquid Chromatography (HPLC) is a powerful tool for separating complex mixtures with high resolution. jocpr.com
Supercritical Fluid Chromatography (SFC) offers advantages for chiral separations and reduces the consumption of organic solvents by using supercritical carbon dioxide as the mobile phase. jocpr.com
Flash Chromatography can be adapted for challenging purifications. In cases where compounds are highly polar, reversed-phase flash chromatography using a C18 column can be effective. biotage.com
Size Exclusion Chromatography (SEC) , also known as Gel Permeation Chromatography (GPC), is particularly useful for purifying polymers. This technique separates molecules based on their size, effectively removing smaller molecules like residual monomers or impurities from a larger polymer product. researchgate.net
Solid-Phase Extraction and Workup techniques provide an alternative to traditional aqueous workup and chromatography. acs.orgnih.gov This approach utilizes specialized resins to capture either the product or impurities.
Scavenger Resins: Functionalized media, such as strong cation exchange (SCX) media, can be used to bind amine-containing products or impurities. The desired compound can then be selectively released by washing with a basic solvent, such as ammonia in methanol. biotage.com
Multi-Resin Systems: A combination of different resins can be employed to remove various types of byproducts simultaneously. For instance, a mixture of Amberlyst A-26(OH) (a basic resin to remove acidic impurities), Amberlyst 15 (an acidic resin to remove basic impurities), and Amberlite IRA743 (a boronic acid resin to remove diols) can be stirred with the reaction mixture to achieve a non-chromatographic purification. acs.orgnih.gov
Other relevant techniques include membrane filtration for sample cleanup and concentration and centrifugation for separating particles and macromolecules, which are especially useful in biopharmaceutical applications. jocpr.com For the base compound, ethylenediamine, purification often involves drying with agents like sodium hydroxide (B78521) (NaOH), potassium hydroxide (KOH), or molecular sieves, followed by fractional distillation, frequently under a nitrogen atmosphere to prevent reactions with CO2 and water. lookchem.comiupac.org
Advanced Spectroscopic and Analytical Characterization of Ethylenediamine Lysinamide and Analogues
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of the constituent atoms.
Proton NMR (¹H NMR) spectroscopy of Ethylenediamine (B42938) lysinamide is predicted to exhibit characteristic signals corresponding to the protons of both the ethylenediamine and lysine (B10760008) moieties. The chemical shifts are influenced by the electronic environment of each proton.
The protons of the ethylenediamine backbone are expected to appear as a singlet or a complex multiplet depending on the solvent and pH. In some cases, two sets of equivalent protons are observed for ethylenediamine, resonating at approximately 1.19 ppm and 2.74 ppm tsijournals.com. In metal complexes, these shifts can be deshielded and appear around 1.25 ppm and 3.21 ppm tsijournals.com.
The protons of the lysine side chain will display distinct signals. The α-proton (α-CH) of the lysine residue typically resonates in the range of 3.8–4.7 ppm nih.gov. The protons on the β, γ, and δ methylene groups of the lysine side chain are expected to appear as multiplets in the upfield region of the spectrum, generally between 1.43 and 1.95 ppm chemicalbook.com. The ε-methylene protons (ε-CH₂), being adjacent to the newly formed amide bond, would be deshielded and are anticipated to resonate further downfield compared to the other methylene groups, likely in the range of 3.0-3.5 ppm. The chemical shifts of lysine's ε-protons can be shifted upfield upon complexation with other molecules researchgate.net. The amide proton (N-H) signal is expected to be a broad singlet, with its chemical shift being highly dependent on solvent and concentration.
Table 1: Predicted ¹H NMR Chemical Shifts for Ethylenediamine Lysinamide
| Proton Assignment | Predicted Chemical Shift (ppm) |
|---|---|
| Lysine α-CH | 3.8 - 4.7 |
| Lysine β, γ, δ-CH₂ | 1.4 - 2.0 |
| Lysine ε-CH₂ | 3.0 - 3.5 |
| Ethylenediamine -CH₂- | 2.7 - 3.2 |
| Amide N-H | Variable |
Carbon-13 NMR (¹³C NMR) spectroscopy provides information on the carbon framework of the molecule. The predicted ¹³C NMR spectrum of this compound would show distinct signals for each carbon atom.
The carbonyl carbon (C=O) of the amide bond is the most downfield signal, typically appearing in the range of 170-180 ppm. The α-carbon (α-C) of the lysine residue is expected around 50-60 ppm. The methylene carbons of the lysine side chain (β, γ, δ, ε-carbons) will resonate in the aliphatic region of the spectrum. Typical chemical shifts for the ε-carbon of a lysine side chain are around 40 ppm, while the other side-chain carbons appear between 20 and 35 ppm. The chemical shifts of the carbons in the ethylenediamine moiety are expected in the range of 40-50 ppm. The precise chemical shifts can be influenced by the protonation state of the amine groups nih.govnih.gov.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (ppm) |
|---|---|
| Amide C=O | 170 - 180 |
| Lysine α-C | 50 - 60 |
| Lysine ε-C | ~40 |
| Lysine β, γ, δ-C | 20 - 35 |
Vibrational Spectroscopy for Functional Group Identification and Bond Analysis
Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, is instrumental in identifying the functional groups present in a molecule by probing their characteristic vibrational modes.
The FT-IR spectrum of this compound is expected to be dominated by the characteristic absorption bands of the amide and amine functional groups.
A strong absorption band corresponding to the N-H stretching vibrations of the primary amine groups (NH₂) of the ethylenediamine moiety is expected in the region of 3300-3500 cm⁻¹ researchgate.net. The amide N-H stretching vibration will also appear in this region, typically as a single sharp band. The C-H stretching vibrations of the methylene groups will be observed around 2850-2960 cm⁻¹ researchgate.net.
The most prominent feature will be the amide I band, arising from the C=O stretching vibration, which is expected to appear as a strong absorption in the range of 1630-1680 cm⁻¹. The amide II band, resulting from N-H bending and C-N stretching vibrations, is anticipated in the 1510-1580 cm⁻¹ region. The C-N stretching vibration of the ethylenediamine moiety is typically observed around 1033-1079 cm⁻¹ researchgate.net. N-H bending vibrations of the primary amines are also expected around 1600 cm⁻¹ and in the 780-850 cm⁻¹ (wagging) region.
Table 3: Predicted FT-IR Absorption Bands for this compound
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| N-H Stretch (Amine & Amide) | 3300 - 3500 | Strong, Broad |
| C-H Stretch (Aliphatic) | 2850 - 2960 | Medium |
| C=O Stretch (Amide I) | 1630 - 1680 | Strong |
| N-H Bend (Amide II) | 1510 - 1580 | Medium |
| N-H Bend (Amine) | ~1600 | Medium |
Raman spectroscopy provides complementary information to FT-IR. The Raman spectrum of this compound is expected to show characteristic bands for the amide and aliphatic moieties.
The amide I band in Raman spectra is also found around 1650-1680 cm⁻¹ and is sensitive to the protein's secondary structure nih.govbio-structure.comnih.gov. The amide III band, a complex vibration involving C-N stretching and N-H bending, typically appears in the 1230-1320 cm⁻¹ region nih.gov. The C-H bending and stretching modes of the methylene groups will give rise to signals in the 1440-1470 cm⁻¹ and 2800-3000 cm⁻¹ regions, respectively. Raman spectra of lysine show peaks around 1417 and 1444 cm⁻¹ which are assigned to the stretching vibration of NH₃⁺ researchgate.net. The C-N stretching vibrations of the ethylenediamine backbone would also be Raman active.
Table 4: Predicted Raman Shifts for this compound
| Vibrational Mode | Predicted Raman Shift (cm⁻¹) |
|---|---|
| C-H Stretch (Aliphatic) | 2800 - 3000 |
| C=O Stretch (Amide I) | 1650 - 1680 |
| C-H Bend (Aliphatic) | 1440 - 1470 |
| Amide III | 1230 - 1320 |
High-Resolution Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
High-resolution mass spectrometry (HRMS) is a crucial tool for determining the exact molecular weight and elemental composition of a compound, as well as for elucidating its structure through fragmentation analysis. The fragmentation of molecules in a mass spectrometer is the dissociation of energetically unstable molecular ions wikipedia.org.
For this compound, HRMS would provide a precise mass measurement of the molecular ion, confirming its elemental formula. The fragmentation pattern in tandem mass spectrometry (MS/MS) is expected to show characteristic losses corresponding to the different structural units of the molecule.
Common fragmentation pathways for peptides containing lysine involve cleavage of the peptide backbone, leading to the formation of b and y ions researchgate.net. A specific fragmentation for lysine-containing peptides is the loss of the side chain or parts of it. A fragmentation process specific to lysine can generate ions 16 Da below the acylium-type B ions nih.gov. The ethylenediamine moiety can also undergo characteristic fragmentation. Studies on the fragmentation of ethylenediamine have shown the formation of various fragment ions, including m/z 31 (CNH₅⁺) and 45 (C₂NH₇⁺) nih.gov. Therefore, the MS/MS spectrum of this compound is expected to exhibit a complex pattern of fragment ions resulting from the cleavage of the amide bond, fragmentation of the lysine side chain, and cleavage within the ethylenediamine unit. This detailed fragmentation data would allow for the unambiguous confirmation of the compound's structure.
Table 5: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Ethylenediamine |
Elemental Compositional Analysis
Elemental analysis is a fundamental technique used to determine the mass fractions of carbon, hydrogen, and nitrogen in a compound. This analysis is critical for verifying the empirical formula of newly synthesized molecules and assessing their purity. For polymeric analogues of this compound, specifically poly(ethyl L-lysinamide)s, elemental analysis has been performed to confirm their successful synthesis and purity.
Two such polymers, designated as PA₄ (synthesized using terephthaloyl dichloride) and PA₅ (synthesized using isophthaloyl dichloride), were subjected to elemental analysis. The results demonstrate a close correlation between the calculated theoretical percentages and the experimentally found values for carbon (C), hydrogen (H), and nitrogen (N). nih.gov This concordance validates the expected molecular structure of the repeating units within the polymer chains. nih.gov
The data from these analyses are summarized in the table below.
| Polymeric Analogue | Element | Calculated (%) | Found (%) |
|---|---|---|---|
| Poly(ethyl L-lysinamide) using terephthaloyl dichloride (PA₄) | Carbon (C) | 66.65 | 66.54 |
| Hydrogen (H) | 6.99 | 7.07 | |
| Nitrogen (N) | 9.71 | 9.66 | |
| Poly(ethyl L-lysinamide) using isophthaloyl dichloride (PA₅) | Carbon (C) | 66.65 | 66.48 |
| Hydrogen (H) | 6.99 | 7.10 | |
| Nitrogen (N) | 9.71 | 9.62 |
Data sourced from Zahmatkesh and Vakili (2010). nih.gov
X-ray Diffraction (XRD) for Crystalline Structure and Morphology of Polymeric Derivatives
X-ray Diffraction (XRD) is a powerful non-destructive technique used to analyze the atomic and molecular structure of a material. By measuring the angles and intensities at which X-rays are diffracted by the crystalline lattice of a sample, XRD can provide information on its crystallinity, phase, and morphology.
For polymeric derivatives of this compound, Wide-Angle X-ray Diffraction (WAXD), a specific application of XRD, has been employed to assess their degree of crystallinity. nih.govnih.govresearchgate.net Studies on poly(ethyl L-lysinamide)s and related poly(ethyl L-lysinimide)s have shown that these materials are semicrystalline. nih.govnih.govresearchgate.net Specifically, for a poly(ethyl L-lysinimide) analogue, WAXD patterns recorded at room temperature in the 2θ range of 5° to 70° indicated a crystallinity of 20–30%. nih.gov This semicrystalline nature, possessing both ordered crystalline regions and disordered amorphous regions, is a key characteristic influencing the mechanical and thermal properties of these polymers. nih.gov
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Studies
Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique that measures the absorption of UV or visible light by a substance. This absorption corresponds to the excitation of electrons from lower to higher energy orbitals, providing insights into the electronic structure and conjugation within a molecule.
The UV-Vis spectra of poly(ethyl L-lysinamide)s, polymeric analogues of this compound, have been recorded to study their electronic transitions. nih.gov The absorption maxima (λmax) provide information about the energy required for these transitions. For instance, the UV-Vis spectra of ethylenediamine-based platinum(II) complexes show absorption peaks in the 200-400 nm region, which are attributed to π→π* and n→π* transitions. digitellinc.com Similarly, studies on L-lysine and branched poly-lysine reveal a strong absorption band between 205 and 250 nm. researchgate.net
For the specific poly(ethyl L-lysinamide) analogues, the following absorption maxima have been reported:
| Polymeric Analogue | Absorption Maxima (λmax) (nm) |
|---|---|
| Poly(ethyl L-lysinamide) using terephthaloyl dichloride (PA₄) | 265 |
| Poly(ethyl L-lysinamide) using isophthaloyl dichloride (PA₅) | 265 |
Data sourced from Zahmatkesh and Vakili (2010). nih.gov
The presence of absorption bands in this region of the UV spectrum is indicative of electronic transitions within the aromatic rings introduced by the terephthaloyl and isophthaloyl moieties, as well as transitions involving the amide functional groups within the polymer backbone.
Theoretical and Computational Studies on Ethylenediamine Lysinamide Systems
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. This technique is particularly well-suited for studying large, flexible molecules like Ethylenediamine (B42938) lysinamide, whose properties are dependent on its three-dimensional shape or conformation. nih.gov MD simulations can reveal the preferred conformations of the molecule, the dynamics of its structural changes, and how it interacts with its environment, such as with solvent molecules or other solutes. mdpi.com
For Ethylenediamine lysinamide, MD simulations could be used to explore the rotational possibilities around its numerous single bonds, identifying low-energy, stable conformations. The analysis would likely focus on the dihedral angles within the ethylenediamine and lysine (B10760008) side-chain segments to understand their flexibility and preferred orientations. nih.gov Furthermore, simulations in an aqueous environment would elucidate the hydrogen-bonding network between the molecule's amine and amide groups and the surrounding water molecules. mdpi.com This provides insight into its solubility and how its structure is influenced by a solvent. These simulations are crucial for understanding how the molecule might bind to a biological target or self-assemble, as both processes are governed by conformational dynamics and intermolecular forces. mdpi.commdpi.com
Reaction Mechanism Elucidation and Transition State Analysis via Computational Approaches
Computational chemistry is a powerful tool for elucidating the detailed step-by-step mechanisms of chemical reactions. rsc.org By mapping the potential energy surface of a reaction, researchers can identify intermediates, transition states, and calculate the activation energies that govern the reaction rate. acs.org This is particularly useful for understanding reactions such as the formation or hydrolysis of the amide bond in this compound.
For example, a computational study on its synthesis could model the condensation reaction between lysine and an activated ethylenediamine derivative. DFT calculations would be used to find the lowest energy pathway for the reaction. rsc.org This involves locating the transition state structure—the highest energy point along the reaction coordinate—and calculating its energy. The energy difference between the reactants and the transition state gives the activation barrier, a key factor in determining how fast the reaction will proceed. acs.org Such studies can also reveal the role of catalysts, which may lower the activation barrier by stabilizing the transition state. researchgate.net Similarly, the mechanism of amide hydrolysis could be investigated, providing molecular-level insights into the stability of the compound under different conditions.
Predictive Modeling for Material Properties and Performance of Derivatives
Theoretical and computational studies can be extended to predict the macroscopic properties of materials derived from this compound, such as polymers or self-assembled structures. By calculating the properties of individual molecules and simulating their interactions, it is possible to build models that relate chemical structure to material performance. This approach is central to the field of materials design. nih.gov
For instance, if this compound were used as a monomer to create a polyamide, computational methods could predict the resulting polymer's mechanical and thermal properties. mdpi.com Molecular dynamics simulations could be used to generate realistic models of the amorphous or crystalline polymer structure, from which properties like the glass transition temperature, tensile modulus, and density could be estimated. nih.govresearchgate.net Furthermore, by systematically modifying the chemical structure of derivatives in silico (e.g., by adding different functional groups) and calculating the resulting properties, a quantitative structure-property relationship (QSPR) can be established. nih.gov These QSPR models, often enhanced with machine learning algorithms, can accelerate the discovery of new materials with desired performance characteristics, such as improved strength, thermal stability, or specific friction and wear behavior. acs.org
Supramolecular Chemistry and Self Assembly of Ethylenediamine Lysinamide Systems
Design Principles for Directed Supramolecular Architectures
The rational design of self-assembling systems based on molecules like ethylenediamine (B42938) lysinamide is guided by a set of established principles. The goal is to control the formation of specific, well-defined supramolecular structures by encoding the necessary information for self-assembly into the molecular building blocks themselves. The ability to design functionalized peptide nanostructures for specific applications is closely tied to the ability of controlling the morphologies of the self-assembled superstructures nih.gov. This, in turn, is based on a thorough understanding of the structural and environmental factors affecting self-assembly nih.gov.
Key design principles for directing the supramolecular architectures of ethylenediamine lysinamide systems include:
Molecular Complementarity: The design should promote specific interactions between molecules. In the case of this compound, this can be achieved by leveraging the hydrogen bonding capabilities of the amide groups and the potential for electrostatic interactions involving the lysine (B10760008) side chains.
Control of Hydrophobicity and Hydrophilicity: The balance between hydrophobic and hydrophilic regions of the molecule is crucial for self-assembly in aqueous environments. While ethylenediamine and the lysine backbone provide hydrophilicity, modifications to the lysine side chains could introduce hydrophobic elements to drive assembly.
Geometric and Steric Constraints: The ethylenediamine core introduces a degree of flexibility, but also specific geometric constraints that will influence the packing of the molecules. The stereochemistry of the lysine residues (L- or D-lysine) will also play a critical role in determining the chirality and morphology of the resulting assemblies.
Environmental Triggers: The self-assembly process can be designed to respond to external stimuli such as pH, temperature, or the presence of specific ions. nih.gov For instance, the protonation state of the lysine amino groups is pH-dependent, which can be used to control the electrostatic interactions and trigger or inhibit assembly. nih.gov
Table 1: Illustrative Design Strategies for this compound Supramolecular Architectures
| Design Principle | Strategy for this compound | Desired Outcome |
|---|---|---|
| Molecular Complementarity | Promotion of intermolecular hydrogen bonding between amide groups. | Formation of β-sheet-like structures. |
| Hydrophobic/Hydrophilic Balance | Introduction of aromatic moieties to the lysine side chains. | Enhanced self-assembly into nanofibers in aqueous solution. |
| Geometric Constraints | Utilization of the ethylenediamine linker to control intermolecular spacing. | Formation of porous networks or nanotubes. |
| Environmental Triggers | Exploitation of the pH-dependent charge of the lysine side chains. | pH-responsive hydrogel formation or dissolution. |
Characterization of Non-Covalent Interactions Governing Assembly (e.g., hydrogen bonding, electrostatic interactions)
The self-assembly of this compound into ordered structures is driven by a combination of non-covalent interactions. nih.govrsc.org These weak forces, when acting in concert, can lead to the formation of stable and well-defined supramolecular architectures. The primary non-covalent interactions governing the assembly of this compound systems are:
Hydrogen Bonding: Hydrogen bonds are one of the most important forces in determining peptide assembly structure and the self-assembly process. nih.gov The amide groups in the backbone of the lysine residues are excellent hydrogen bond donors and acceptors. Intermolecular hydrogen bonding can lead to the formation of extended networks, similar to the β-sheets observed in proteins. nih.govmdpi.com
Electrostatic Interactions: The lysine side chains possess primary amine groups that can be protonated to form positively charged ammonium (B1175870) ions. These charged groups can engage in attractive electrostatic interactions with counterions or negatively charged molecules. Conversely, electrostatic repulsion between like charges can prevent aggregation, and this effect can be modulated by pH and ionic strength. mdpi.com
Van der Waals Forces: These are weak, short-range interactions that arise from temporary fluctuations in electron density. While individually weak, the cumulative effect of van der Waals forces can be significant in densely packed molecular assemblies.
Hydrophobic Interactions: If the this compound molecule is modified with hydrophobic groups, the hydrophobic effect will play a major role in driving self-assembly in aqueous environments. Hydrophobic regions will tend to aggregate to minimize their contact with water, leading to the formation of a hydrophobic core. nih.govmdpi.com
The characterization of these non-covalent interactions is typically carried out using a variety of spectroscopic and analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and circular dichroism (CD) spectroscopy.
| Hydrophobic Interactions | Aggregation of non-polar modifications to the molecule. | A primary driving force for assembly in aqueous media. |
Formation of Ordered Structures and Nanomaterials through Self-Assembly
The interplay of the non-covalent interactions discussed above can lead to the spontaneous self-assembly of this compound into a variety of ordered structures and nanomaterials. nih.govnih.gov The specific morphology of the resulting assembly is highly dependent on the molecular design and the environmental conditions.
Common ordered structures that could be formed from this compound and its derivatives include:
Nanofibers: Elongated, one-dimensional nanostructures are a common outcome of the self-assembly of peptide-based molecules. nih.govresearchgate.net These fibers are often formed through the hierarchical assembly of molecules into β-sheet-like tapes that then twist and associate into fibers.
Hydrogels: At sufficient concentrations, the self-assembled nanofibers can entangle to form a three-dimensional network that can trap large amounts of water, resulting in the formation of a hydrogel. nih.govnih.govacs.org The properties of these hydrogels, such as their stiffness and porosity, can be tuned by controlling the self-assembly process. acs.org Lysine-based hydrogelators have been shown to form supramolecular hydrogels over a wide pH range and in the presence of various inorganic acids and salts. rsc.orgresearchgate.net
Nanotubes and Vesicles: By carefully balancing the hydrophobic and hydrophilic portions of the molecule, it is possible to direct the self-assembly towards the formation of hollow nanotubes or spherical vesicles. nih.gov
The formation of these ordered structures can be monitored and characterized using techniques such as Transmission Electron Microscopy (TEM), Scanning Electron Microscopy (SEM), and Atomic Force Microscopy (AFM).
Table 3: Potential Nanostructures from this compound Self-Assembly
| Nanostructure | Driving Forces | Potential Applications |
|---|---|---|
| Nanofibers | Predominantly hydrogen bonding and hydrophobic interactions. | Scaffolds for tissue engineering, components in electronic devices. |
| Hydrogels | Entanglement of self-assembled nanofibers. | Drug delivery vehicles, biomaterials for cell culture. |
| Nanotubes/Vesicles | Precise balance of hydrophobic and hydrophilic interactions. | Encapsulation and delivery of active molecules. |
Fabrication of Functional Supramolecular Systems (e.g., host-guest systems, switches)
The principles of supramolecular chemistry can be applied to create functional systems from this compound that can perform specific tasks in response to external stimuli.
Host-Guest Systems: The self-assembled structures of this compound can be designed to have cavities or binding pockets that can encapsulate other molecules (guests). This host-guest chemistry is central to applications such as drug delivery and sensing. thno.orgnih.govrsc.org The lysine residues, in particular, have been shown to be effective binding sites for certain guest molecules. acs.org
Molecular Switches: By incorporating photo- or chemo-responsive moieties into the this compound structure, it is possible to create molecular switches. researchgate.netnih.gov These switches can reversibly change their conformation or assembly state in response to an external trigger, such as light or a change in pH. nih.govacs.orgrsc.org For example, the protonation state of the lysine side chains can act as a pH-triggered switch to control the assembly and disassembly of supramolecular structures.
The development of such functional supramolecular systems requires a deep understanding of the relationship between molecular structure, non-covalent interactions, and the emergent properties of the self-assembled ensemble. nih.gov
Table 4: Examples of Functional Supramolecular Systems Based on this compound
| System Type | Design Concept | Actuation Mechanism |
|---|---|---|
| Host-Guest System | Self-assembled nanofibers with defined pores. | Encapsulation of a drug molecule within the pores. |
| pH-Responsive Switch | Hydrogel network cross-linked by electrostatic interactions. | Change in pH alters the protonation state of lysine, leading to gel collapse or swelling. |
| Light-Gated System | Incorporation of a photoisomerizable group (e.g., azobenzene). | Light of a specific wavelength induces a conformational change that triggers assembly or disassembly. |
Role As a Fundamental Building Block in Complex Organic Synthesis
Utilization in Peptide and Peptidomimetic Scaffold Construction
The inherent amino acid and diamine moieties within ethylenediamine (B42938) lysinamide make it a compelling starting point for the synthesis of novel peptide and peptidomimetic scaffolds. Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with improved pharmacological properties, such as enhanced stability against enzymatic degradation. nih.gov The incorporation of the ethylenediamine unit can introduce conformational constraints and alter the hydrogen bonding patterns compared to natural peptides, potentially leading to improved binding affinity and selectivity for biological targets.
Synthesis of Macrocyclic and Polycyclic Compounds
Macrocycles, cyclic molecules with rings containing 12 or more atoms, are of significant interest in drug discovery due to their ability to bind to challenging protein targets. Ethylenediamine lysinamide serves as an effective building block for the synthesis of a variety of macrocyclic structures. The two primary amine groups of the ethylenediamine fragment and the amine and carboxyl groups of the lysine (B10760008) portion can participate in intramolecular cyclization reactions to form macrocyclic lactams or other heterocyclic ring systems.
Various macrocyclization strategies can be employed, including amide bond formation between the lysine carboxyl group and one of the ethylenediamine amines, or by reacting the terminal amines with bifunctional linkers. nih.govnih.gov The lysine side chain can also be functionalized to introduce additional reactive groups for cyclization. The resulting macrocycles can be further elaborated to create more complex polycyclic systems. The inherent chirality of the lysine component also allows for the synthesis of stereochemically defined macrocycles, which is crucial for their biological activity.
Macrocyclization Reactions Involving Lysine Derivatives
| Reaction Type | Functional Groups Involved | Resulting Macrocycle |
|---|---|---|
| Intramolecular Amidation | Carboxyl group of lysine and an amine group | Macrolactam |
| Thiol-to-amine ligation | Thiol group (from a modified lysine) and an amine group | Thioether-containing macrocycle nih.gov |
| Crosslinking with bifunctional reagents | Two amine groups (e.g., from lysine and ethylenediamine) | Macrocycle with a linker researchgate.net |
Precursor for Nitrogen-Containing Heterocycles and Polymeric Structures
The multiple nitrogen atoms and functional groups within this compound make it a suitable precursor for the synthesis of various nitrogen-containing heterocycles. Intramolecular cyclization reactions, potentially triggered by heat or the use of specific reagents, can lead to the formation of five, six, or seven-membered heterocyclic rings. For instance, condensation reactions between the amine and amide functionalities can yield piperazine (B1678402) or diazepine (B8756704) derivatives. The specific reaction conditions and the presence of other reagents can direct the cyclization towards a desired heterocyclic scaffold. nih.govresearchgate.net
Furthermore, this compound can be utilized as a monomer for the synthesis of novel polyamides and polyimides. The reaction of the diamine functionality with diacyl chlorides or dianhydrides leads to the formation of poly(ethyl L-lysinamide)s. nih.govnih.gov These polymers possess unique properties due to the presence of the chiral lysine unit and the pendant amide group. The resulting polymers can be optically active, potentially ion-exchangeable, and may exhibit interesting thermal and solubility characteristics. nih.gov
Polymer Synthesis from Ethyl L-lysine Derivatives
| Monomer | Co-monomer | Polymer Type | Reference |
|---|---|---|---|
| Ethyl L-lysine dihydrochloride (B599025) | Aromatic diacyl chlorides | Poly(ethyl L-lysinamide) | nih.gov |
| Ethyl L-lysine dihydrochloride | Dianhydrides | Poly(ethyl L-lysinimide) | nih.gov |
Strategies for Controlled Synthesis of Polyfunctional Amines and Amides
The structure of this compound provides a template for the controlled synthesis of more complex polyfunctional amines and amides. By selectively protecting and deprotecting the various amine and carboxyl groups, it is possible to direct reactions to specific sites on the molecule. This allows for the stepwise addition of different functional groups, leading to the creation of highly functionalized molecules with precise architectures.
For example, the differential reactivity of the primary amines of the ethylenediamine moiety and the primary amine of the lysine side chain can be exploited to achieve regioselective modifications. This controlled approach is essential for building complex molecules where the spatial arrangement of functional groups is critical for their intended function. Such strategies are crucial in the development of compounds for applications in areas like catalysis, materials science, and medicinal chemistry, where precise control over molecular structure is paramount.
Advanced Applications in Materials Science and Engineering
Development of Functional Polymers and Copolymers
Polymers incorporating lysine (B10760008) derivatives are valued for their inherent chirality, biocompatibility, and the presence of reactive side groups, making them ideal for creating functional and high-performance materials.
The synthesis of chiral polymers is a significant area of materials science, as optical activity is crucial for applications in chiral separation and stereoselective catalysis. Researchers have successfully synthesized a series of novel, optically active polyamides and polyimides by reacting ethyl L-lysine dihydrochloride (B599025) with various diacyl chlorides and dianhydrides. nih.govnih.gov This process, typically a solution polycondensation, yields polymers that are not only chiral but also possess high thermal stability and solubility in polar aprotic solvents. nih.govsemanticscholar.org
The optical activity of these polymers, confirmed by specific rotation measurements, stems directly from the L-lysine monomer incorporated into the polymer backbone. nih.gov These synthetic polymers based on optically pure amino acids can induce crystallinity and form higher-ordered structures. nih.gov The properties of these polymers make them excellent candidates for use as chiral purification media. nih.gov
Table 1: Properties of Synthesized Optically Active Polymers Derived from Ethyl L-Lysine
| Polymer Type | Monomers | Inherent Viscosity (dL g⁻¹) | Specific Rotation [α]D²⁵ |
|---|---|---|---|
| Polyamide | Ethyl L-lysine dihydrochloride + Diacyl Chlorides | 0.15 - 0.42 | -28.12° to -48.56° |
| Polyimide | Ethyl L-lysine dihydrochloride + Dianhydrides | 0.15 - 0.42 | -28.12° to -48.56° |
Data sourced from research on polyamides and polyimides synthesized via solution polycondensation. nih.gov
Ion-exchange resins are polymers with charged functional groups capable of exchanging ions with a surrounding solution, a critical function in water purification, separation, and decontamination processes. wikipedia.orguci.edu The polymers synthesized from ethyl L-lysine are considered potentially ion-exchangeable due to the presence of pendent ester moieties in their structure. nih.govnih.gov These groups can be hydrolyzed to generate carboxylic acid groups, which can participate in cation exchange.
The fundamental components of an ion-exchange resin are an insoluble polymer matrix and permanently attached active sites. demiwater.nl By incorporating both acidic (from lysine's carboxyl group) and basic (from lysine's amine groups) functionalities into the same polymer, it is possible to create polyampholytic resins that can exchange both anions and cations simultaneously. nih.gov This dual functionality is highly desirable for applications such as high-salt-level desalination.
Adsorption and Separation Technologies
The amine and carboxylic acid functional groups inherent in lysine- and ethylenediamine-based materials provide active sites for binding and separating various substances, particularly metal ions.
Chelating resins are a specialized class of ion-exchange resins that form stable coordinate complexes with metal ions, enabling their selective removal from solutions. sepurlite.comwikipedia.org These resins feature functional groups, such as iminodiacetic acid or aminophosphonic acid, that are covalently attached to a polymer backbone. wikipedia.org The dual amine groups of ethylenediamine (B42938) and the amino and carboxyl groups of lysine make them excellent building blocks for such chelating agents.
Polymers functionalized with ethylenediamine have been shown to effectively adsorb heavy metals like Cr(VI) from wastewater. nih.gov The mechanism involves the formation of strong complexes between the amine groups on the polymer and the metal ions. theresinnetwork.com This high affinity allows for the preconcentration of trace metals even in the presence of high concentrations of other ions like sodium or calcium, making these resins valuable in environmental remediation and precious metal recovery. wikipedia.orgtheresinnetwork.com
The performance of separation membranes, particularly in desalination and water treatment, can be significantly improved by modifying their surface chemistry. Incorporating hydrophilic and charged groups can enhance water flux and reduce fouling. Ethylenediamine and lysine are effective modifying agents for this purpose.
One innovative approach involves using Boc-protected ethylenediamine during the interfacial polymerization process of creating polyamide membranes. doaj.org After the membrane is formed, the Boc-protecting group is removed, exposing hydrophilic ammonium (B1175870) groups on the surface. doaj.orgresearchgate.net This modification has been shown to increase permeate flux by 25% and enhance salt rejection, leading to superior desalination performance. doaj.orgresearchgate.net The resulting membranes also exhibit improved antifouling properties, with a flux recovery of 95% compared to 93% for unmodified membranes. doaj.org
Table 2: Performance of Polyamide Membranes Modified with Ethylenediamine Derivative
| Membrane Type | Salt Rejection (2000 ppm NaCl) | Permeate Flux (L m⁻² h⁻¹) | Flux Recovery (Antifouling) |
|---|---|---|---|
| Standard Polyamide (Control) | ~95-97% | ~20 | 93 ± 1% |
| Ethylenediamine-Modified | 98 ± 0.5% | 25 | 95 ± 1% |
Data from studies on in-situ deprotection of Boc-protected ethylenediamine during membrane fabrication. doaj.orgresearchgate.net
Research into Bio-Inspired and Responsive Materials
Nature provides a vast library of sophisticated materials that inspire the design of new synthetic materials with advanced properties. washu.eduumich.edu Proteins, which are polymers of amino acids, are a primary source of this inspiration, offering blueprints for materials that are strong, resilient, and capable of self-assembly and response to stimuli. nih.gov
Polymers derived from amino acids like lysine are inherently bio-inspired. They mimic the repeating peptide units of natural proteins and can be designed to be biodegradable and biocompatible. nih.gov For example, researchers have developed biodegradable polymers from lysine diisocyanate and glucose that degrade into their non-toxic constituent parts, making them suitable for biomedical applications like tissue engineering scaffolds. nih.gov The ability to create synthetic materials that draw from the structural and functional elegance of natural biopolymers represents a significant and growing field in materials science. nih.gov This approach allows for the rational design of functional materials that combine the advantages of synthetic polymers with the sophisticated properties of biological systems. washu.edu
Design of Catalytic Supports and Functionalized Resins
The covalent attachment of catalytically active species to solid supports is a cornerstone of heterogeneous catalysis, offering significant advantages such as enhanced catalyst stability, simplified separation from reaction products, and potential for recyclability. Ethylenediamine lysinamide, with its combination of a lysine backbone and terminal ethylenediamine moieties, presents a versatile platform for the design of advanced catalytic supports and functionalized resins. The structure inherently provides multiple primary and secondary amine groups which are excellent coordinating sites for transition metals, forming stable complexes that can act as catalytic centers.
The lysine component can be integrated into a polymer backbone, such as a polyamide, creating a robust and potentially chiral framework. The pendant side chains of the lysine units can then be functionalized with ethylenediamine. This bifunctional nature—a structural backbone and reactive chelating arms—allows for the creation of materials with a high density of active sites. These sites are crucial for applications ranging from oxidation and reduction reactions to carbon-carbon bond formation.
Functionalized resins incorporating similar diamine functionalities have demonstrated significant efficacy in various applications, including ion exchange and adsorption. For instance, resins functionalized with ethylenediamine are used to chelate metal ions for removal from aqueous solutions or to act as solid-phase supports in peptide synthesis. The principles governing these applications are directly transferable to supports based on this compound.
Research Findings on Amine-Functionalized Resins
Research into resins functionalized with chelating amines, such as ethylenediamine, provides a clear indication of the potential for this compound-based materials. These studies highlight the versatility of amine groups in binding analytes and facilitating chemical transformations.
One study detailed the synthesis of a novel crosslinked resin modified with isatin (B1672199) and ethylenediamine, starting from a chloromethylated styrene-divinylbenzene copolymer. nih.govrsc.orgresearchgate.net This dual modification introduced multiple functional groups capable of interacting with dye molecules, leading to a significant enhancement in adsorption capacity compared to commercial and singly-modified resins. nih.govrsc.orgresearchgate.net The success of this material is attributed to its porous structure and the presence of multiple interaction sites provided by the ethylenediamine and isatin groups. nih.govrsc.orgresearchgate.net
Another example involves the functionalization of acrylic resins with ethylenediamine for use in solid-phase peptide synthesis. google.com In this application, the terminal amine groups of the immobilized ethylenediamine serve as the anchor point for the first amino acid in the peptide chain. The functionalization rate is a key parameter determining the resin's loading capacity. google.com
The data below summarizes the characteristics and performance of various amine-functionalized resins, providing a benchmark for the potential development of this compound-based systems.
Table 1: Performance of Various Amine-Functionalized Resins
| Resin Type | Functional Group(s) | Substrate | Application | Key Performance Metric |
|---|---|---|---|---|
| 135-I-EDA nih.govrsc.orgresearchgate.net | Isatin & Ethylenediamine | Styrene-divinylbenzene copolymer | Adsorption of Orange G dye | Adsorption capacity: 113.38 mg/g |
| Acrylic Resin google.com | Ethylenediamine | Acrylic copolymer | Solid-phase peptide synthesis | Functionalization rate: 1.0 meq NH₂/g |
Applications in Heterogeneous Catalysis
The immobilization of homogeneous catalysts onto solid supports is a critical strategy for bridging the gap between the high selectivity of homogeneous systems and the practical advantages of heterogeneous ones. The multiple amine groups of this compound make it an ideal ligand for anchoring transition metal catalysts.
Research on silica-supported α-diimine nickel(II) catalysts for ethylene (B1197577) polymerization illustrates this principle. mdpi.com The catalyst, bearing hydroxyl groups, was covalently linked to a silica (B1680970) support. mdpi.com The resulting heterogeneous catalyst demonstrated not only high activity and thermal stability but also improvements in catalyst lifetime and polymer morphology compared to its homogeneous counterpart. mdpi.com This enhancement is often attributed to the site isolation of the active centers on the support, preventing bimolecular deactivation pathways.
A hypothetical catalytic support based on this compound would similarly involve the coordination of a catalytically active metal (e.g., Palladium, Rhodium, Nickel) to the nitrogen donor atoms. The polymeric nature of the lysinamide backbone would provide a stable matrix, while the flexible ethylenediamine linkers would allow the catalytic center to maintain a degree of conformational freedom, which is often essential for its activity. The inherent chirality of the lysine backbone could also be exploited in asymmetric catalysis, a field of immense importance in the synthesis of pharmaceuticals and fine chemicals.
The following table presents data from a representative study on a supported catalyst system, highlighting the performance benefits of heterogenization.
Table 2: Comparison of Homogeneous vs. Silica-Supported α-Diimine Nickel(II) Catalyst in Ethylene Polymerization mdpi.com
| Catalyst Type | Catalyst System | Solvent | Activity (g PE/mol Ni·h) | Resulting Polymer |
|---|---|---|---|---|
| Homogeneous | CatA | Hexane | 3.90 × 10⁶ | Agglomerated |
Molecular Interactions in Biological Research
Enzyme-Substrate Specificity and Binding Studies
The interaction of ethylenediamine (B42938) lysinamide with enzymes, particularly peptidases and amidases, is of significant interest due to the compound's structure, which combines a lysine (B10760008) residue with an ethylenediamine moiety. This structure suggests potential roles as either a substrate, an inhibitor, or a modulator of enzyme activity.
Interactions with Peptidases and Amidases
Peptidases are enzymes that hydrolyze peptide bonds, while amidases hydrolyze amide bonds. wikipedia.org Ethylenediamine lysinamide, possessing an amide bond, is a theoretical substrate for certain amidases. The specificity of such an interaction would be dictated by the enzyme's active site geometry and its recognition of the lysine side chain. Studies on substituted amides of lysine have shown that they can interact with enzymes like plasmin and thrombin, affecting their fibrinolytic and clotting activities. nih.gov
The presence of the ethylenediamine group introduces a structural variation that could influence binding. For instance, some diamino acid hydroxamates have been shown to be potent inhibitors of metalloendopeptidases. nih.gov While this compound is not a hydroxamate, the diamine feature could confer inhibitory properties against certain peptidases. The interaction would depend on how the terminal amino group of the ethylenediamine orients within the active site and whether it disrupts the catalytic mechanism. For example, in dipeptidyl peptidase III, a metallopeptidase, small molecules and oligopeptides can act as potent inhibitors. mdpi.com
Amidases, a broad class of hydrolases, act on linear amides. wikipedia.org The susceptibility of the amide bond in this compound to hydrolysis by an amidase would be influenced by the enzyme's substrate specificity. The catalytic mechanism of some amidases involves a catalytic triad (B1167595) of cysteine, glutamate, and lysine. nih.gov The lysine component of this compound could potentially interact with the active site residues, influencing its binding and turnover.
Molecular Mechanisms of Influence on Enzyme Activity
The influence of this compound on enzyme activity can be conceptualized through several mechanisms, primarily competitive, noncompetitive, or uncompetitive inhibition. The specific mechanism would be a function of the target enzyme and the binding mode of the compound.
Competitive Inhibition: If this compound structurally mimics the natural substrate of a peptidase or amidase, it could act as a competitive inhibitor. In this scenario, it would bind to the active site, preventing the binding of the actual substrate. The effectiveness of this inhibition would be related to its binding affinity (Kᵢ) relative to the substrate's Michaelis constant (Kₘ). libretexts.orgdu.ac.in
Noncompetitive Inhibition: The compound could also bind to an allosteric site on the enzyme, a location distinct from the active site. This binding could induce a conformational change in the enzyme that reduces its catalytic efficiency without preventing substrate binding.
Uncompetitive Inhibition: In this mode, the inhibitor binds only to the enzyme-substrate (ES) complex. du.ac.in Studies on the interaction of L-lysine and its derivatives with semicarbazide-sensitive amine oxidase have demonstrated uncompetitive inhibition. researchgate.net This suggests that a lysine-containing compound like this compound might exhibit similar behavior with certain enzymes.
The acetylation of lysine residues is known to regulate protein-protein interactions and enzymatic activity by neutralizing the positive charge of the lysine side chain. researchgate.netresearchgate.net While this compound is not acetylated, the modification of the lysine's carboxyl group to an amide with ethylenediamine similarly alters the charge and steric properties at that terminus, which could fundamentally change its interaction with enzymes compared to free lysine.
Chelation Effects on Metal Ions and Biomolecules in in vitro Systems
The structure of this compound, featuring multiple nitrogen and oxygen atoms, suggests a capacity for metal ion chelation. Chelation is the formation of two or more separate coordinate bonds between a polydentate ligand and a single central metal ion. nih.gov
Ethylenediamine itself is a well-known bidentate chelating ligand that forms stable complexes with many transition metal ions. wikipedia.org Derivatives of ethylenediamine, such as EDTA, are powerful chelating agents used in various industrial and medical applications to control metal ion activity. delamine.comwikipedia.org The two nitrogen atoms of the ethylenediamine moiety in this compound can participate in the coordination of metal ions.
Furthermore, amino acids, including lysine, can also chelate metal ions. The carboxylate and amino groups of lysine can form stable chelates with various heavy metals. nih.gov Lysinoalanine, a derivative of lysine, has been shown to be a strong metal chelator, capable of inactivating metalloenzymes by removing the zinc ion from their active sites. nih.gov Metal-lysine complexes have also been developed for dietary supplementation. google.com
Therefore, this compound is predicted to be a multidentate ligand, capable of forming stable chelate complexes with metal ions such as copper (Cu²⁺), zinc (Zn²⁺), and iron (Fe³⁺). The potential coordination sites include the two nitrogen atoms of the ethylenediamine group, the α-amino group of the lysine residue, and the carbonyl oxygen of the amide bond. The stability of these complexes would depend on the metal ion and the pH of the solution.
The chelation of metal ions by this compound could have significant implications in in vitro biological systems. For instance, by sequestering essential metal cofactors, it could inhibit the activity of metalloenzymes. nih.gov This is a known mechanism of action for many enzyme inhibitors. Conversely, by binding to toxic heavy metals, it could potentially mitigate their detrimental effects on biomolecules.
Investigations into Molecular Recognition and Ligand-Receptor Mimicry
Molecular recognition is the specific interaction between two or more molecules through noncovalent interactions such as hydrogen bonding, metal coordination, hydrophobic forces, and electrostatic interactions. The structure of this compound suggests it could participate in molecular recognition events, potentially acting as a ligand for certain receptors or mimicking natural ligands.
The lysine component is crucial in this context. The positively charged side chain of lysine is often involved in the interaction between proteins and membranes, and it plays a role in the recognition of ligands by their receptors. researchgate.netwikipedia.org For example, aminergic G protein-coupled receptors (GPCRs) bind to ligands that often contain an amine group, and the interaction is highly specific. nih.gov The lysine side chain of this compound provides a key recognition feature.
The concept of molecular mimicry, where a molecule structurally resembles another, leading to similar biological effects, is also relevant. nih.govnih.gov this compound, by presenting a lysine residue and a flexible diamine tail, could potentially mimic a dipeptide or a region of a larger protein that is recognized by a receptor. The ethylenediamine portion could influence the conformational flexibility of the molecule, allowing it to adopt a shape that fits into a specific binding pocket. Diamine ligands have been shown to be important in various catalytic and binding processes. nih.gov
Emerging Research Frontiers and Future Perspectives
Integration with Nanotechnology and Advanced Hybrid Systems
The integration of molecules like Ethylenediamine (B42938) lysinamide into nanotechnology is creating new avenues for the development of sophisticated hybrid systems with applications in medicine and materials science. A significant area of this research is in the synthesis of dendrimers and other nanoparticles.
Dendrimers for Drug and Gene Delivery: Lysine-based dendrimers, often constructed using an ethylenediamine core, are being extensively investigated as nanoscale carriers. nih.govfrontiersin.org These hyperbranched polymers, known as poly(amidoamine) (PAMAM) dendrimers, are built through a series of repetitive reaction steps, alternating between Michael addition and amidation with ethylenediamine. nih.govkirj.eenih.gov The resulting structures have a well-defined architecture with a multivalent surface that can be functionalized with various molecules. kirj.ee For instance, poly(ethylene glycol) (PEG) can be attached to the surface of these dendrimers to improve their biocompatibility and circulation time in the body. nih.gov Researchers have used these systems for the targeted delivery of nitric oxide to treat conditions like atherosclerosis and as non-viral vectors for gene delivery. nih.govresearchgate.net The cationic nature of the lysine (B10760008) and ethylenediamine components allows these dendrimers to effectively condense and protect negatively charged nucleic acids like DNA and siRNA. nih.gov
Hybrid Nanomaterials: Beyond dendrimers, ethylenediamine-lysine structures are being incorporated into other hybrid nanomaterials. For example, ethylenediamine is used to functionalize graphene oxide, creating a scaffold to which other molecules can be attached for enhanced optical properties. nih.gov The amine groups provided by both ethylenediamine and lysine can also be used to control the morphology and growth of inorganic nanoparticles, such as magnetite, for applications in nanomedicine. rsc.org This additive-directed, green synthesis approach demonstrates how bio-inspired organic molecules can influence the properties of nanomaterials. rsc.org
Recent findings on the use of these structures in nanotechnology are summarized below:
| Application Area | Key Research Findings |
| Drug Delivery | Lysine-based dendrimers with an ethylenediamine core can be functionalized with PEG for improved biocompatibility. nih.gov These systems have been used for the controlled release of nitric oxide. researchgate.net |
| Gene Delivery | The polycationic nature of poly-L-lysine and related structures facilitates the condensation of plasmid DNA, making them suitable as non-viral vectors. nih.gov |
| Nanoparticle Synthesis | Ethylenediamine and its derivatives can act as additives to control the shape and size of magnetite nanoparticles in a green co-precipitation method. rsc.org |
| Hybrid Materials | Graphene oxide functionalized with ethylenediamine serves as a platform for creating hybrid materials with enhanced nonlinear optical properties. nih.gov |
Sustainable Synthesis Approaches and Green Chemistry Principles
In line with the growing emphasis on environmental responsibility, researchers are actively developing sustainable methods for synthesizing compounds and polymers derived from Ethylenediamine lysinamide. This involves adhering to the principles of green chemistry, which prioritize the use of renewable feedstocks, reduction of waste, and employment of environmentally benign reaction conditions. unibo.itucsb.edu
Bio-based Monomers: Lysine is a key bio-based raw material, produced through mature fermentation processes, making it an attractive sustainable alternative to fossil-based chemicals for polymer synthesis. mdpi.com There is significant interest in using lysine and its derivatives to produce functional polyamides, replacing conventional monomers. mdpi.comrenewable-carbon.eu The synthesis of oligoamides from natural raw materials like L-lysine and L-tartaric acid can be achieved through one-pot processes without the need for complex protection/deprotection steps. researchgate.net
Green Solvents and Catalysts: A major focus of green chemistry is minimizing the use of hazardous organic solvents. ucsb.edu Research is exploring the use of water as a reaction medium, facilitated by "designer" surfactants that create nanoreactors for chemical reactions to occur. ucsb.edu Furthermore, enzymatic methods are being developed for the formation of amide bonds, which are central to the structure of this compound and its polymers. nih.govnih.gov Using enzymes like Candida antarctica lipase (B570770) B in green solvents such as cyclopentyl methyl ether allows for the efficient synthesis of amides with high yields and purity, avoiding the need for harsh reagents and intensive purification steps. nih.govnih.gov
Key aspects of sustainable synthesis in this area include:
| Green Chemistry Principle | Application in this compound Synthesis |
| Use of Renewable Feedstocks | L-lysine, produced by fermentation, serves as a primary bio-based building block for polyamides and other polymers. mdpi.comrenewable-carbon.eu |
| Atom Economy | One-pot synthesis processes for oligoamides from L-lysine reduce the number of steps and potential waste. researchgate.net |
| Safer Solvents and Auxiliaries | Development of enzymatic amide bond formation in green solvents like cyclopentyl methyl ether. nih.govnih.gov Research into performing organic reactions in water using specialized surfactants. ucsb.edu |
| Catalysis | Use of biocatalysts (enzymes) for amide synthesis, offering high selectivity and mild reaction conditions. nih.gov |
Application of Artificial Intelligence and Machine Learning in Compound Design
Artificial intelligence (AI) and machine learning (ML) are revolutionizing the field of chemical synthesis and drug discovery by accelerating the design-make-test-analyze (DMTA) cycle. oxfordglobal.com These computational tools are being applied to design novel molecules, predict their properties, and optimize their synthesis routes, which is highly relevant for developing new derivatives and applications of this compound.
Generative AI for Molecule Design: Generative AI models can design novel molecules with desired properties in silico. oxfordglobal.com For a scaffold like this compound, these algorithms could generate vast libraries of virtual derivatives by modifying side chains or linking them to other functional groups. The models can be trained on existing chemical data to learn the relationships between structure and activity, helping to identify promising candidates for specific applications, such as enzyme inhibitors or new monomers. oxfordglobal.comdiscoveracs.org
Predictive Modeling: Machine learning models, such as support vector regressors and deep neural networks, can be trained to predict the physicochemical and biological properties of compounds. mdpi.comnih.gov For instance, a quantitative structure-activity relationship (QSAR) model could be built to predict the inhibitory activity of this compound derivatives against a specific biological target, like lysine-specific histone demethylase 1 (LSD1). mdpi.com This allows for the rapid virtual screening of thousands of potential compounds, prioritizing the most promising ones for actual synthesis and testing. mdpi.com
Synthesis Optimization: AI can also be integrated with automated synthesis platforms to optimize reaction conditions. sciencedaily.com By analyzing the outcomes of numerous reactions with varying parameters (e.g., temperature, solvent, catalyst), a machine learning algorithm can identify the optimal conditions to maximize the yield and purity of a target compound, including complex structures derived from this compound. sciencedaily.com
The role of AI and ML in this research field can be broken down as follows:
| AI/ML Application | Description |
| Virtual Screening | Machine learning models are built using existing data to screen large databases for molecules with potential activity against targets like LSD1. mdpi.com |
| Generative Design | AI algorithms can generate novel molecular structures based on a core scaffold to explore new chemical space and identify promising drug candidates. oxfordglobal.com |
| Property Prediction | Models can predict various properties, including bioactivity, solubility, and toxicity, reducing the need for extensive initial experimental work. discoveracs.orgnih.gov |
| Automated Synthesis | AI can be combined with robotic systems to systematically explore reaction conditions and find the most efficient synthetic routes. sciencedaily.com |
Interdisciplinary Research Opportunities in Chemical Biology
The unique combination of a natural amino acid (lysine) and a versatile synthetic linker (ethylenediamine) makes this compound and its derivatives highly valuable tools for chemical biology. This field operates at the intersection of chemistry and biology, developing chemical tools to study and manipulate biological systems.
Biocompatible Materials: Polymers synthesized from lysine and ethylenediamine are being explored for their biocompatibility and biodegradability, making them suitable for biomedical applications like tissue engineering. nih.govresearchgate.net For example, biodegradable polyurethanes have been synthesized using lysine diisocyanate (derived from lysine) that degrade into non-toxic products like lysine and glucose. nih.gov Hydrogels formed from poly-ε-lysine can create dynamic, three-dimensional scaffolds that mimic the natural extracellular matrix, promoting cell adhesion and proliferation. mdpi.com
Probes for Biological Systems: The functional groups on this compound can be used to attach fluorescent dyes, affinity tags, or other reporter molecules. This allows for the creation of chemical probes to study biological processes, such as tracking the cellular uptake of a drug or visualizing specific protein-protein interactions.
Advanced Therapeutic Agents: As discussed, dendrimers and polymers based on this structure are potent non-viral gene delivery vectors. nih.gov The cationic charges on these macromolecules allow them to bind to and compact DNA or RNA, facilitating its entry into cells. nih.gov Research is ongoing to refine these systems to improve their efficiency and reduce cytotoxicity. nih.govresearchgate.net The ability to create complex, functional architectures like lysine-based dendrimers opens possibilities for developing theranostic agents, which combine therapeutic delivery with diagnostic imaging capabilities. frontiersin.orgnih.gov
Interdisciplinary opportunities are summarized in the table below:
| Research Area | Focus |
| Tissue Engineering | Development of biodegradable and biocompatible scaffolds and hydrogels from lysine-based polymers that support cell growth and tissue regeneration. nih.govmdpi.com |
| Gene Therapy | Design and optimization of non-viral vectors (e.g., poly-L-lysine dendrimers) for the safe and efficient delivery of genetic material into cells. frontiersin.orgnih.gov |
| Drug Delivery Systems | Creation of targeted delivery vehicles that can improve the pharmacokinetics and reduce the toxicity of therapeutic agents. nih.govnih.gov |
| Biomaterials | Synthesis of novel polymers with tunable properties based on renewable amino acid building blocks for a wide range of biomedical applications. nih.gov |
Conclusion
Summary of Key Academic Contributions and Research Progress
The primary academic contributions related to "Ethylenediamine lysinamide" are centered on the synthesis and characterization of novel optically active poly(ethyl L-lysinamide)s. Research has demonstrated the successful preparation of these polymers through the reaction of ethyl L-lysine dihydrochloride (B599025) with various diacyl chlorides. nih.govsemanticscholar.org A key aspect of this research is the development of polymers from an inexpensive and readily available starting material, L-lysine, which possesses valuable functionalities for polymer synthesis. nih.gov
A significant research advancement has been the creation of poly(ethyl L-lysinamide)s that exhibit a range of desirable properties. These polymers have been shown to be optically active, semi-crystalline, and thermally stable. nih.govsemanticscholar.org Furthermore, they demonstrate solubility in polar aprotic solvents such as DMF, DMSO, NMP, and DMAc. nih.gov The inherent viscosities of the resulting polymers have been reported to be in the range of 0.15 to 0.42 dL g⁻¹. nih.govsemanticscholar.org The formation and chemical structure of these polyamides have been confirmed through spectroscopic methods, including IR and 1H NMR spectroscopy, as well as elemental analysis. nih.gov
Broader Impact on Chemical Sciences and Related Disciplines
The research into poly(ethyl L-lysinamide)s has a notable impact on several areas within the chemical sciences and related disciplines. The development of these optically active polymers contributes significantly to the field of materials science. Their unique properties make them promising candidates for a variety of specialized applications, including as chiral purification media and in the development of biodegradable macromolecules and biomaterials. nih.govsemanticscholar.org The presence of pendent ester moieties in their structure also suggests potential for ion exchange applications. nih.govsemanticscholar.org
Moreover, the synthesis of these polymers from an amino acid derivative aligns with the growing interest in developing sustainable and biocompatible materials. The use of L-lysine, a naturally occurring amino acid, as a monomer source is an important step towards creating polymers with enhanced biodegradability and potential use in drug delivery systems. nih.gov The exploration of such polymers opens new avenues for the design of functional materials with specific optical and physical properties, thereby expanding the scope of polymer chemistry and its applications in biomedical and materials science fields.
Q & A
Basic: What are the most common synthetic routes for ethylenediamine (EDA), and how do their kinetics and yields compare?
Answer:
The two primary industrial methods for EDA synthesis are the ethylene dichloride (EDC) method and the monoethanolamine (MEA) amination process .
- EDC method : Reacts ethylene dichloride with ammonia under high pressure and temperature, yielding EDA alongside byproducts like diethylenetriamine (DETA) .
- MEA method : Catalytic amination of monoethanolamine with ammonia, offering better selectivity for EDA but requiring precise temperature control (180–220°C) and catalysts like Ni or Co .
Kinetic studies in tubular reactors reveal that the MEA method achieves higher EDA selectivity (~70%) compared to the EDC route (~50%) due to optimized ammonia-to-substrate ratios . Researchers should prioritize reaction temperature, catalyst loading, and ammonia stoichiometry to minimize polyamine byproducts.
Advanced: How can heat integration strategies improve energy efficiency in EDA separation and purification?
Answer:
EDA production generates complex mixtures requiring distillation. A 2022 study proposed external/internal heat integration in distillation columns to reduce energy consumption by 20–30% . Key steps:
- External integration : Use waste heat from high-temperature streams to preheat feed mixtures.
- Internal integration : Implement divided-wall columns to separate EDA and polyamines in a single unit, reducing reboiler duty.
Methodological validation via process simulation tools (e.g., Aspen Plus) is critical to optimize pressure-swing parameters and avoid azeotrope formation .
Basic: What analytical techniques are essential for characterizing EDA and its derivatives?
Answer:
- NMR spectroscopy : Identifies amine proton environments and purity. For example, <sup>15</sup>N NMR distinguishes EDA-CO2 adducts (e.g., carbamates) .
- X-ray diffraction (XRD) : Resolves crystallographic structures, such as orthorhombic lattices in EDA-intercalated superconductors .
- TG-IR-GC/MS : Quantifies thermal decomposition products and verifies molecular integrity during solvothermal synthesis .
Advanced: How do structural modifications of EDA derivatives influence pharmacological activity?
Answer:
EDA’s flexibility as a linker affects binding affinity. In acetylcholinesterase (AChE) inhibitors, replacing EDA with a piperazine ring (e.g., compound 6g) increased IC50 values by 9.5-fold due to enhanced steric complementarity with the catalytic site . Key design principles:
- Rigidity : Cyclic amines reduce conformational entropy, improving target engagement.
- Electron density : Electron-withdrawing groups on EDA derivatives modulate hydrogen-bonding interactions.
Structure-activity relationship (SAR) tables should compare substituent effects on bioactivity .
Basic: What environmental fate data exist for EDA, and how reliable are biodegradation models?
Answer:
EDA is slightly mobile in soil and adsorbs to organic matter. Biodegradation is the primary decomposition route, but experimental data are limited. The Hazardous Substances Data Bank (HSDB) estimates a half-life of 7–28 days in aerobic soils, though validation is needed . Researchers must use surrogate data (e.g., ethylenediamine phosphate) to approximate ecotoxicity when direct data are unavailable .
Advanced: How can researchers reconcile contradictory data on EDA’s catalytic efficiency in CO2 capture?
Answer:
Discrepancies in CO2 adsorption capacity (e.g., 1:0.5 EDA:CO2 molar ratios vs. 1:1 in some studies) arise from:
- Reaction conditions : Moisture content and temperature alter carbamate stability.
- Analytical limitations : <sup>13</sup>C NMR may underestimate carbamate formation due to rapid equilibration.
Methodological solutions : - Conduct in situ FTIR to track intermediate species.
- Use isotopic labeling (<sup>13</sup>CO2) to quantify adsorption pathways .
Basic: What safety protocols are critical when handling EDA in laboratory settings?
Answer:
EDA is classified as a skin sensitizer (H317) and corrosive (H314) . Key protocols:
- Personal protective equipment (PPE) : Nitrile gloves, goggles, and vapor-resistant aprons.
- Ventilation : Use fume hoods during synthesis to limit inhalation exposure (TLV: 10 ppm) .
- Spill management : Neutralize with dilute acetic acid and adsorb with vermiculite .
Advanced: What novel applications of EDA are emerging in materials science?
Answer:
- Superconductors : EDA acts as an intercalation agent in FeSe-based superconductors, stabilizing orthorhombic lattices and enhancing transition temperatures (Tc ~10 K) .
- Hydrothermal synthesis : EDA serves as a structure-directing agent in SnS microrods, influencing crystallinity and optical properties .
Researchers should explore in situ XRD and magnetic susceptibility measurements to correlate EDA’s role with material performance .
Basic: How should researchers design experiments to control variables in EDA-based reactions?
Answer:
- Independent variables : Catalyst type (e.g., Ni vs. Co), ammonia concentration, and residence time.
- Dependent variables : EDA yield, polyamine byproduct ratios.
- Controls : Run blank reactions without catalysts to quantify thermal degradation .
Use factorial design (e.g., 2<sup>k</sup> experiments) to identify significant interactions between variables .
Advanced: What computational tools can predict EDA’s reactivity in complex reaction networks?
Answer:
- Density functional theory (DFT) : Models transition states in EDA amination, predicting activation energies for competing pathways (e.g., NH3 substitution vs. dehydrogenation) .
- Microkinetic modeling : Integrates experimental rate data with DFT outputs to simulate polyamine formation under industrial conditions .
Validation requires coupling with operando spectroscopy (e.g., DRIFTS) to detect surface intermediates .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
